molecular formula C7H7N3O B1604642 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one CAS No. 50339-06-5

1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one

Cat. No.: B1604642
CAS No.: 50339-06-5
M. Wt: 149.15 g/mol
InChI Key: JWBRNYGXJYMMSI-UHFFFAOYSA-N
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Description

1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one is a heterocyclic compound that features a fused imidazole and pyridine ring system

Mechanism of Action

Target of Action

Similar compounds have been shown to target various proteins and enzymes, such as tubulin and fibroblast growth factor receptors .

Mode of Action

Related compounds have been shown to inhibit microtubule assembly formation , suggesting that this compound may interact with its targets to disrupt normal cellular processes.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Similar compounds have been shown to exhibit considerable cytotoxicity , suggesting that they may have good bioavailability and can effectively reach their targets within the body.

Result of Action

Related compounds have been shown to induce apoptosis and inhibit cell proliferation , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as α-glucosidase . The interaction between this compound and α-glucosidase involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and reduce the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the insulin signaling pathway, thereby influencing glucose uptake and metabolism in cells . Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of α-glucosidase, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit α-glucosidase activity and improve glucose metabolism without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound inhibits α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . By inhibiting α-glucosidase, this compound reduces the breakdown of complex carbohydrates into glucose, thereby modulating blood glucose levels and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the subcellular localization of this compound, directing it to specific sites of action and modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminopyridine with a suitable carbonyl compound, followed by cyclization in the presence of a dehydrating agent. Reaction conditions often involve heating the mixture under reflux with solvents like ethanol or acetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems can also help in scaling up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[4,5-b]pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused heterocycle with similar structural features but different electronic properties.

    Imidazo[4,5-c]pyridine: Differing in the position of the nitrogen atoms within the ring system, leading to distinct reactivity and applications.

Uniqueness: 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a valuable compound for further study and application.

Properties

IUPAC Name

1-methyl-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-5-3-2-4-8-6(5)9-7(10)11/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBRNYGXJYMMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357564
Record name 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660980
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50339-06-5
Record name 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

CDI (2.251 g) was added to a solution of N3-methylpyridine-2,3-diamine (1.14 g) in THF (dry) (50 mL) at room temperature. The mixture was stirred at room temperature under a dry atmosphere (CaCl2 tube) over weekend. The reaction mixture was concentrated in vacuo. The residue was purified by column chromatography (silica gel, eluted with 0%-100% EtOAc in hexane) to give 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1.1 g) as a white solid.
Name
Quantity
2.251 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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